Homopterocarpin

説明

Homopterocarpin is a natural product found in various organisms . It is known for its hepatoprotective and antioxidative properties . It is a competitive reversible inhibitor of human monoamine oxidase-B .

Synthesis Analysis

The asymmetric synthesis of Homopterocarpin has been achieved through an asymmetric transfer hydrogenation (ATH) reaction . This pathway has been adapted to the first catalytic asymmetric total synthesis of other natural isoflavonoids .Molecular Structure Analysis

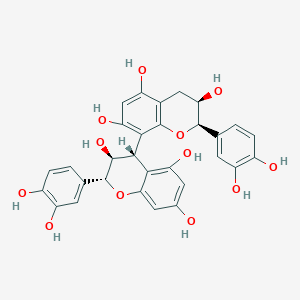

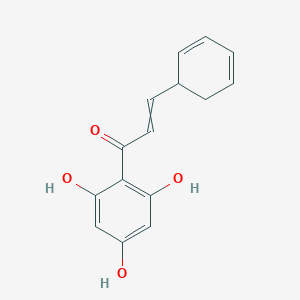

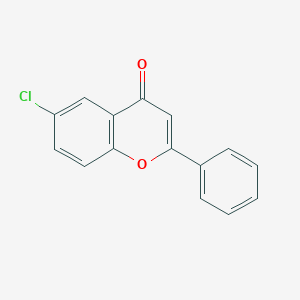

Homopterocarpin has a molecular formula of C17H16O4 . Its structure includes a benzofurochromene ring . The molecular weight is 284.31 g/mol .Chemical Reactions Analysis

Homopterocarpin has been found to offer gastroprotection against indomethacin-induced ulcers through an antioxidative mechanism and the modulation of gastric homeostasis .Physical And Chemical Properties Analysis

Homopterocarpin has a molecular weight of 284.31 g/mol . It has a molecular formula of C17H16O4 . The InChI and SMILES strings provide more detailed information about its molecular structure .科学的研究の応用

Inhibition of Human Monoamine Oxidase-B

Homopterocarpin has been identified as a potent and competitive reversible inhibitor of human monoamine oxidase-B (MAO-B). This enzyme is involved in the catabolism of monoamine neurotransmitters and is a target for the treatment of neurological disorders such as Parkinson’s disease and depression. The inhibition of MAO-B by Homopterocarpin could lead to therapeutic applications in managing these conditions .

Antiviral Activity Against SARS-CoV-2

Research has explored the potential of Homopterocarpin in silico (via computer simulation) for anti-SARS-CoV-2 activity. This suggests that Homopterocarpin could be considered for further study as a possible therapeutic agent against COVID-19, pending further experimental validation .

Antiplasmodial Activity

Homopterocarpin has shown potential antiplasmodial activity in silico, which indicates its possible use in the treatment or prevention of malaria. Plasmodium species are the parasites responsible for malaria, and compounds with antiplasmodial activity are valuable for developing new antimalarial drugs .

Antioxidant Properties

The antioxidant properties of Homopterocarpin suggest its application in combating oxidative stress, which is implicated in various chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Antimicrobial Activity

Homopterocarpin has also been studied for its antimicrobial activities. This includes potential effectiveness against a range of microbial pathogens, which could lead to its use in treating infections or in developing new antimicrobial agents .

作用機序

Target of Action

Homopterocarpin is a potent and competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. Specifically, hMAO-B primarily metabolizes dopamine, playing a crucial role in the regulation of mood and cognition.

Mode of Action

Homopterocarpin interacts with hMAO-B by binding to its active site, thereby inhibiting its activity . This inhibition prevents the breakdown of dopamine, leading to an increase in dopamine levels. The compound’s inhibitory activity against hMAO-B has been quantified with an IC50 value of 0.72 µM and a Ki value of 0.21 µM .

Result of Action

The molecular effect of homopterocarpin’s action is the increased level of dopamine due to the inhibition of hMAO-B . This can lead to cellular effects such as enhanced neurotransmission. Given that imbalances in dopamine levels are associated with various neurological disorders, homopterocarpin’s action could potentially have therapeutic effects.

将来の方向性

特性

IUPAC Name |

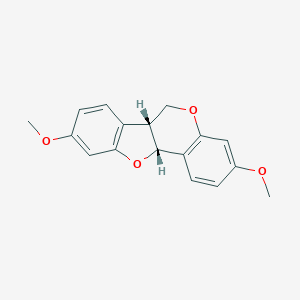

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIGLKLCFOWDN-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976040 | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homopterocarpin | |

CAS RN |

606-91-7 | |

| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。